molecular formula C9H11ClFN B13053201 (R)-1-(2-Chloro-5-fluorophenyl)propan-1-amine

(R)-1-(2-Chloro-5-fluorophenyl)propan-1-amine

Cat. No.: B13053201
M. Wt: 187.64 g/mol
InChI Key: KSFBEURMAVHKMZ-SECBINFHSA-N
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Description

®-1-(2-Chloro-5-fluorophenyl)propan-1-amine is an organic compound that belongs to the class of phenylpropanamines. This compound is characterized by the presence of a chloro and a fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Chloro-5-fluorophenyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-chloro-5-fluorobenzaldehyde.

    Reductive Amination: The aldehyde is then subjected to reductive amination with ®-1-phenylethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step yields the desired ®-1-(2-Chloro-5-fluorophenyl)propan-1-amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Chloro-5-fluorophenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted phenylpropanamines.

Scientific Research Applications

®-1-(2-Chloro-5-fluorophenyl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-1-(2-Chloro-5-fluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The chloro and fluoro substituents can enhance its binding affinity and selectivity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(2-Chlorophenyl)propan-1-amine
  • ®-1-(2-Fluorophenyl)propan-1-amine
  • ®-1-(2-Chloro-4-fluorophenyl)propan-1-amine

Uniqueness

®-1-(2-Chloro-5-fluorophenyl)propan-1-amine is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring. This unique arrangement can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H11ClFN

Molecular Weight

187.64 g/mol

IUPAC Name

(1R)-1-(2-chloro-5-fluorophenyl)propan-1-amine

InChI

InChI=1S/C9H11ClFN/c1-2-9(12)7-5-6(11)3-4-8(7)10/h3-5,9H,2,12H2,1H3/t9-/m1/s1

InChI Key

KSFBEURMAVHKMZ-SECBINFHSA-N

Isomeric SMILES

CC[C@H](C1=C(C=CC(=C1)F)Cl)N

Canonical SMILES

CCC(C1=C(C=CC(=C1)F)Cl)N

Origin of Product

United States

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